Dimethyl 2,3-dicyano-2-(2-oxocyclooctyl)succinate
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Overview
Description
Dimethyl 2,3-dicyano-2-(2-oxocyclooctyl)succinate is an organic compound known for its unique structure and reactivity It belongs to the class of dicyano-substituted succinates, which are characterized by the presence of two cyano groups and a succinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dicyano-2-(2-oxocyclooctyl)succinate typically involves the reaction of dimethyl 2,3-dicyanofumarate with cyclooctanone in the presence of a catalyst. The reaction is carried out under reflux conditions, with the mixture being heated for several hours to ensure complete conversion. The use of concentrated hydrochloric acid as a catalyst has been found to be effective, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Techniques such as ultrasound irradiation or pressure reactors may be employed to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dicyano-2-(2-oxocyclooctyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine-substituted succinates .
Scientific Research Applications
Dimethyl 2,3-dicyano-2-(2-oxocyclooctyl)succinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of dimethyl 2,3-dicyano-2-(2-oxocyclooctyl)succinate involves its interaction with various molecular targets. The cyano groups and oxocyclooctyl moiety play crucial roles in its reactivity. The compound can form reactive intermediates that interact with enzymes or other biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3-dicyanofumarate: A precursor in the synthesis of dimethyl 2,3-dicyano-2-(2-oxocyclooctyl)succinate.
2,3-Dicyano-2-(2-oxoalkyl)succinates: A class of compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the oxocyclooctyl moiety.
Properties
Molecular Formula |
C16H20N2O5 |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
dimethyl 2,3-dicyano-2-(2-oxocyclooctyl)butanedioate |
InChI |
InChI=1S/C16H20N2O5/c1-22-14(20)12(9-17)16(10-18,15(21)23-2)11-7-5-3-4-6-8-13(11)19/h11-12H,3-8H2,1-2H3 |
InChI Key |
LHCMXSTVBVFKTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C(C#N)(C1CCCCCCC1=O)C(=O)OC |
Origin of Product |
United States |
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